Nonanamide, N,N-bis(2-hydroxyethyl)-
Description
Contextualization within Amide Chemistry and Diethanolamine (B148213) Derivatives
The study of N,N-bis(2-hydroxyethyl)nonanamide is firmly rooted in the principles of amide chemistry. The amide functional group is of paramount importance in chemistry and biology, forming the backbone of peptides and proteins nih.govrsc.org. The synthesis of amides is one of the most frequently performed reactions in organic chemistry rsc.org. Traditionally, this involves the condensation of a carboxylic acid with an amine. In the case of N,N-bis(2-hydroxyethyl)nonanamide, the reaction is between a fatty acid and a secondary amine, diethanolamine acs.org.
This compound is also a member of the diethanolamine derivatives class. Diethanolamine (DEA) is a bifunctional molecule containing both a secondary amine and two hydroxyl groups, rendering it and its derivatives hydrophilic wikipedia.org. Fatty acid diethanolamides (FADAs) are nonionic surfactants produced by condensing fatty acids or their esters with diethanolamine nih.gov. The resulting amides, like N,N-bis(2-hydroxyethyl)nonanamide, possess the physical and chemical characteristics of alcohols and amines combined with a long hydrocarbon chain, making them subjects of interest in surface chemistry and materials science . The synthesis can sometimes be complex, with research showing the potential for thermal rearrangement to form amino esters under certain reaction conditions researchgate.net.
Foundational Research Perspectives and Emerging Areas in Amide Science
Foundational research in this area has focused on the direct amidation of fatty acids with diethanolamine, exploring reaction kinetics and optimizing conditions such as temperature and catalysts to maximize yield researchgate.net. Early characterization methods relied on determining physical constants and employing techniques like Thin Layer Chromatography (TLC) and Fourier Transform Infrared Spectroscopy (FTIR) to verify the formation of the amide product thescipub.comrasayanjournal.co.in.
Emerging research in the broader field of amide science is shifting towards more sustainable and efficient synthesis protocols. This includes the use of enzymatic catalysts, such as lipases, which can facilitate amidation under milder conditions rasayanjournal.co.in. The development of novel catalytic systems and the implementation of technologies like flow chemistry are current focal points for both academic and industrial research, aiming to create more sustainable and scalable processes for amide synthesis nih.gov. In medicinal chemistry, the concept of amide bond bioisosteres is an active area of investigation, where the amide group is replaced by other functional groups to enhance metabolic stability and other pharmacokinetic properties nih.gov. Furthermore, advanced imaging techniques such as amide-proton-transfer (APT) weighted MRI are being developed to non-invasively probe the concentration of mobile proteins and peptides in biological tissues, highlighting the continued importance of the amide bond in biochemical research bioengineer.org.
Overview of Advanced Methodologies Applied in N,N-bis(2-hydroxyethyl)nonanamide Studies
The characterization and analysis of N,N-bis(2-hydroxyethyl)nonanamide and related fatty acid diethanolamides rely on a suite of advanced analytical methodologies. These techniques are essential for confirming the structure of the synthesized products, identifying impurities, and quantifying the compound in various matrices.
Chromatographic techniques are central to the separation and analysis of these compounds. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is a convenient and widely used method for separating fatty diethanolamides researchgate.netsielc.com. For more complex mixtures resulting from synthesis, Gas Chromatography (GC) can offer more complete separation of amides, unreacted starting materials, and by-products thescipub.com.
Mass Spectrometry (MS), often coupled with chromatography (LC-MS and GC-MS), is indispensable for structural elucidation. It allows for the precise identification of molecular weights of the components in a mixture, which is crucial for confirming the identity of the target amide and characterizing any secondary products formed during the reaction researchgate.netthescipub.comrasayanjournal.co.in.
Spectroscopic methods provide further structural confirmation. Fourier Transform Infrared Spectroscopy (FTIR) is routinely used to identify the characteristic vibrational frequencies of the amide and hydroxyl functional groups, thus confirming the successful synthesis rasayanjournal.co.inarpnjournals.org. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within the molecule, enabling unambiguous structural assignment of the final product and any related isomers or by-products researchgate.net.
Table 2: Advanced Analytical Methodologies in Fatty Acid Diethanolamide Research
| Methodology | Application | Research Focus |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-epoxidized diethanolamides. thescipub.comresearchgate.net | Method development for analysis and isolation. sielc.com |
| Gas Chromatography (GC) | Provides complete separation of reaction mixture components, including amides, reagents, and by-products. thescipub.comresearchgate.net | Purity assessment and reaction monitoring. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of molecular weights of separated compounds. thescipub.com | Confirmation of product identity and characterization of by-products. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Elucidation of the chemical structure of amide products. thescipub.comrasayanjournal.co.in | Structural confirmation and impurity profiling. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Qualitative analysis and confirmation of functional groups (amide C=O, O-H, N-H). rasayanjournal.co.inarpnjournals.org | Monitoring reaction completion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation of products and by-products. researchgate.net | Proposing and confirming reaction mechanisms. |
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)nonanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-13(17)14(9-11-15)10-12-16/h15-16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYOUWSWYOPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062833 | |
| Record name | N,N-Bis(2-hydroxyethyl)nonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-37-0 | |
| Record name | N,N-Bis(2-hydroxyethyl)nonanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nonanamide, N,N-bis(2-hydroxyethyl)- | |
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| Record name | Nonanamide, N,N-bis(2-hydroxyethyl)- | |
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| Record name | N,N-Bis(2-hydroxyethyl)nonanamide | |
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| Record name | N,N-bis(2-hydroxyethyl)nonan-1-amide | |
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| Record name | N,N-Bis(2-hydroxyethyl)nonanamide | |
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Synthetic Methodologies and Chemical Transformations of N,n Bis 2 Hydroxyethyl Nonanamide
Catalytic Synthesis Approaches for N,N-bis(2-hydroxyethyl)nonanamide
The development of catalytic systems is central to the modern synthesis of amides, aiming to enhance reaction rates, improve yields, and operate under milder, more sustainable conditions.
Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. openacessjournal.comacs.org Their application in amide synthesis represents a significant advancement over traditional methods that often require stoichiometric activating agents. diva-portal.org
Nanocrystalline catalysts, particularly those doped with metal ions, have demonstrated high efficacy in amide synthesis. These materials offer a large surface area and tailored basic or acidic properties that facilitate key reaction steps.
A notable example is the use of sodium-doped calcium hydroxide (B78521) (Na/Ca(OH)₂) in nanocrystalline form for the synthesis of fatty acid diethanolamides. rsc.orgrsc.org The catalyst, prepared by doping Ca(OH)₂ with Na⁺ ions, exhibits high basic strength and exists as nanoparticles with a size range of 25–30 nm. rsc.orgrsc.org This nanocatalyst has proven effective in the aminolysis of various oils and fatty acid esters. rsc.org Similarly, zinc oxide supported on sintered calcium phosphate (B84403) (SCaP) has been reported as a highly effective heterogeneous catalyst for the acylation of amines, a fundamental step in amide formation. openacessjournal.com The synergy between the metal dopant and the support material is crucial for the catalyst's activity.
| Catalyst | Type | Particle Size | Key Features | Source |
|---|---|---|---|---|
| Sodium-Doped Calcium Hydroxide (3.5-Na/Ca(OH)₂) | Nanocrystalline Solid Base | 25–30 nm | High basic strength (15.0 < H_ < 18.4); Effective for aminolysis of triglycerides. | rsc.orgrsc.org |
| Zinc Oxide on Sintered Calcium Phosphate (ZnO-SCaP) | Supported Metal Oxide | Not specified | Highly effective for solvent-free acylation of amines; Reusable for multiple cycles. | openacessjournal.com |
Solvent-free, or "neat," reaction conditions are a cornerstone of green chemistry, reducing waste and simplifying downstream processing. openacessjournal.comunifap.br The optimization of these reactions involves tuning parameters such as temperature, catalyst loading, and reactant molar ratios to maximize product yield and minimize reaction time.
In the synthesis of fatty acid diethanolamides using Na/Ca(OH)₂ catalysts, key parameters have been systematically optimized. rsc.org The reaction temperature was found to significantly influence the reaction rate, with 110 °C identified as an optimal temperature for achieving high yields in a shorter duration, although complete conversion is possible even at 35 °C over a longer period. rsc.org The molar ratio of diethanolamine (B148213) to the oil feedstock is another critical factor; a 6:1 ratio was found to be optimal for maximizing the amide yield. rsc.org Further increases in the amine ratio did not lead to significant improvements. rsc.org
| Parameter | Tested Range | Optimal Condition | Effect on Yield | Source |
|---|---|---|---|---|
| Temperature | 35 °C to 120 °C | 110 °C | Yield increases with temperature up to 110 °C; higher temperatures show no significant improvement. | rsc.org |
| Diethanolamine/Oil Molar Ratio | 3:1 to 9:1 | 6:1 | Yield increases up to a 6:1 ratio; further increases have a negligible effect. | rsc.org |
| Catalyst Concentration (3.5-Na/Ca(OH)₂) | 1 wt% to 7 wt% | 5 wt% | Yield increases with catalyst loading up to 5 wt%. | rsc.org |
Understanding the kinetics and mechanism of a catalytic reaction is essential for process optimization and catalyst design. For the synthesis of a related compound, N,N-bis-(2-hydroxyethyl)oleamide, the reaction kinetics were evaluated and found to follow a first-order reaction rate. researchgate.net This suggests that the rate-determining step involves a single species, likely the fatty acid or its activated form.
While a detailed mechanism for the specific synthesis of N,N-bis(2-hydroxyethyl)nonanamide using metal-doped catalysts is not extensively detailed, a plausible pathway can be inferred from general principles of metal-catalyzed amidation. The catalytic cycle likely involves the activation of the carboxylic acid (or ester) by the catalyst, followed by a nucleophilic attack from the diethanolamine. In the case of a basic catalyst like Na/Ca(OH)₂, the catalyst would deprotonate the diethanolamine, increasing its nucleophilicity. The resulting alkanoate would then attack the carbonyl group of the fatty acid ester (in the case of aminolysis of triglycerides), leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the amide product and regenerates the catalyst.
Development of Heterogeneous Catalysts for Amide Formation
Aminolysis and Esterification Reactions in N,N-bis(2-hydroxyethyl)nonanamide Precursors and Derivatization
The synthesis of N,N-bis(2-hydroxyethyl)nonanamide often starts from readily available precursors such as triglycerides found in natural oils or their corresponding fatty acid esters.
Aminolysis is a direct and atom-economical method for producing fatty acid amides from natural fats and oils. researchgate.net This one-step process involves the reaction of a triglyceride or a fatty acid ester with an amine, in this case, diethanolamine, to yield the corresponding fatty acid amide and glycerol (B35011) or alcohol as a byproduct. rsc.orggoogle.com This approach is particularly advantageous as it can utilize low-cost, renewable feedstocks. researchgate.net
The direct aminolysis of triglycerides, such as cottonseed oil, with diethanolamine has been successfully demonstrated using heterogeneous catalysts like sodium-doped calcium hydroxide and aluminum oxide. rsc.orgunifap.br These catalysts facilitate the reaction under solvent-free conditions, leading to high conversion rates. rsc.orgunifap.br The process is applicable to a variety of feedstocks, including virgin cottonseed oil, used cooking oil, and mutton fat, showcasing its versatility. rsc.org
| Feedstock | Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Used Cottonseed Oil | 3.5-Na/Ca(OH)₂ (5 wt%) | 110 °C | 1 h | 100% (m/m) | rsc.org |
| Patawa Oil (Oenocarpus bataua) | Al₂O₃ (5%) | Not specified | 24 h | 94% | unifap.br |
| Methyl Laurate | 3.5-Na/Ca(OH)₂ (5 wt%) | 110 °C | 1 h | 100% (m/m) | rsc.org |
| Mutton Fat | 3.5-Na/Ca(OH)₂ (5 wt%) | 110 °C | 1 h | 100% (m/m) | rsc.org |
Selective Esterification Strategies for the Hydroxyethyl (B10761427) Moieties
The selective esterification of the two primary hydroxyl groups in N,N-bis(2-hydroxyethyl)nonanamide presents a synthetic challenge due to the potential for competing reactions and the formation of a mixture of mono- and di-esters. Strategies to achieve selectivity often rely on controlling reaction conditions, utilizing specific catalysts, or employing protecting groups. While direct selective esterification methods for N,N-bis(2-hydroxyethyl)nonanamide are not extensively detailed in publicly available literature, analogous strategies for selective esterification of poly-hydroxy compounds can be applied.
One common approach involves the use of a stoichiometric amount of the acylating agent in the presence of a suitable catalyst. By carefully controlling the molar ratio of the acylating agent to the diol, it is possible to favor the formation of the mono-ester. The choice of solvent can also influence selectivity; polar, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be employed. google.com
Another strategy involves the use of enzymatic catalysts, such as lipases. These biocatalysts can offer high regioselectivity, selectively acylating one hydroxyl group over the other. This approach, discussed in more detail in the biocatalysis section, often proceeds under mild conditions, minimizing side reactions.
Furthermore, protection-deprotection strategies can be employed to achieve selective esterification. This would involve protecting one of the hydroxyl groups with a suitable protecting group, followed by esterification of the remaining free hydroxyl group. Subsequent removal of the protecting group would then yield the desired mono-ester.
Table 1: Potential Strategies for Selective Esterification of N,N-bis(2-hydroxyethyl)nonanamide
| Strategy | Reagents/Catalysts | Solvent | Key Parameters Influencing Selectivity |
|---|---|---|---|
| Stoichiometric Control | Acyl chlorides, Acid anhydrides | Dichloromethane, Toluene, DMF | Molar ratio of acylating agent, reaction temperature, reaction time |
| Catalytic Acylation | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane, Tetrahydrofuran | Catalyst loading, rate of addition of acylating agent |
| Enzymatic Acylation | Lipases (e.g., Candida antarctica Lipase (B570770) B) | Non-polar organic solvents (e.g., hexane, toluene) | Enzyme specificity, solvent choice, water activity |
| Protection-Deprotection | Silyl ethers (e.g., TBDMSCl), Benzyl ethers | Aprotic solvents | Choice of protecting group, orthogonality of deprotection conditions |
Biocatalytic Approaches for N,N-bis(2-hydroxyethyl)nonanamide and its Analogues
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the formation and modification of amide-containing molecules. rsc.org Enzymes, particularly hydrolases like lipases, operate under mild conditions and can exhibit high levels of chemo-, regio-, and enantioselectivity, which is advantageous when working with multifunctional molecules like N,N-bis(2-hydroxyethyl)nonanamide. nih.gov
Enzyme-Mediated Synthesis of Amide Derivatives (e.g., Glycosylation of Related Amides)
While the direct enzymatic synthesis of N,N-bis(2-hydroxyethyl)nonanamide from nonanoic acid or its esters and diethanolamine is plausible using lipases, the modification of the amide product itself is also of significant interest. researchgate.net A key biocatalytic transformation is glycosylation, the attachment of a carbohydrate moiety. N-glycosyl amides are involved in numerous biological recognition processes. rsc.org
The enzymatic glycosylation of amides can be achieved using glycosyltransferases or through engineered glycosidases in a transglycosylation reaction. These enzymes can selectively transfer a sugar moiety from an activated donor to an acceptor molecule, such as the hydroxyl groups of N,N-bis(2-hydroxyethyl)nonanamide. This modification can significantly alter the physicochemical properties of the parent molecule, such as its solubility and biological activity. The synthesis of N-glycosyl amides typically involves the use of glycosyl amines as precursors. rsc.org
Exploration of Enzymatic Reaction Mechanisms in Non-Polar Media
The enzymatic synthesis of amides from carboxylic acids or esters and amines is often carried out in non-polar, anhydrous organic solvents to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. thieme-connect.de Lipases are particularly well-suited for such environments. nih.gov
The catalytic mechanism of a serine hydrolase, such as Candida antarctica lipase B (CALB), in a non-polar medium involves a two-step process. thieme-connect.de First, the acyl donor (e.g., a nonanoate (B1231133) ester) enters the active site, where the catalytic serine residue attacks the carbonyl carbon, forming a tetrahedral intermediate. An alcohol is then released, resulting in an acyl-enzyme intermediate. thieme-connect.de In the second step, the amine nucleophile (e.g., diethanolamine) attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate which then collapses to release the amide product and regenerate the free enzyme. thieme-connect.de
The low water content in non-polar media is crucial to suppress the competing hydrolytic reaction, where water would act as the nucleophile, leading back to the carboxylic acid. thieme-connect.de The choice of solvent can also influence enzyme activity and stability.
Table 2: Key Enzymes and Conditions in Biocatalytic Amide Synthesis and Modification
| Biocatalytic Process | Enzyme Class | Example Enzyme | Substrates | Solvent System | Key Advantages |
|---|---|---|---|---|---|
| Amide Synthesis | Hydrolases (Lipases) | Candida antarctica Lipase B (CALB) | Carboxylic acid/ester + Amine | Non-polar organic solvents (hexane, toluene) | High selectivity, mild conditions, green solvent options. nih.gov |
| Glycosylation | Glycosyltransferases | Various | Activated sugar donor + Acceptor amide | Aqueous or biphasic systems | High regioselectivity and stereoselectivity in glycosidic bond formation. |
| Transglycosylation | Glycosidases (mutated) | Thioglycoligases, Glycosynthases | Glycosyl fluoride/azide + Acceptor | Aqueous buffer with organic co-solvent | Utilizes readily available enzymes, can be engineered for specific substrates. |
Molecular Design, Structural Modifications, and Resultant Material Properties
Rational Design and Synthesis of N,N-bis(2-hydroxyethyl)nonanamide Derivatives
The inherent functionality of N,N-bis(2-hydroxyethyl)nonanamide, characterized by a lipophilic nine-carbon alkyl chain and two hydrophilic terminal hydroxyl groups, allows for its evolution into a variety of specialized chemical entities. The rational design of its derivatives involves a deep understanding of structure-property relationships, enabling the synthesis of molecules with predefined characteristics for targeted applications.
While the focus compound is N,N-bis(2-hydroxyethyl)nonanamide, the principles of modifying the alkyl chain are broadly applicable to the wider class of N,N-bis(2-hydroxyethyl)alkanamides. The length and branching of the alkyl chain play a pivotal role in determining the surfactant and self-assembly properties of these molecules. Generally, as the length of the alkyl chain increases, the hydrophobicity of the molecule increases, which in turn influences its surface activity and micelle formation in aqueous solutions. researchgate.netcnr.it
Research on related fatty acid amides has demonstrated that variations in the alkyl chain can significantly impact their performance in applications such as lubrication. For instance, studies on N,N-Bis(2-ethoxyethyl) fatty acid amides as lubricity improvers for fuels have shown that the composition of the fatty acid chains (e.g., saturated, mono-unsaturated, poly-unsaturated) affects the lubrication efficiency. mdpi.com While a direct comparative study on N,N-bis(2-hydroxyethyl)nonanamide with varied chain lengths is not extensively detailed in the provided context, the established principles in surfactant and materials science suggest that such modifications would predictably alter properties like solubility, critical micelle concentration (CMC), and thermal characteristics. mdpi.commdpi.com For example, increasing the alkyl chain length in a series of supramolecular organogelators was found to directly influence gel thermal stability. mdpi.com
Table 1: Influence of Alkyl Chain Characteristics on Material Properties (General Observations for Alkanolamides)
| Property | Effect of Increasing Alkyl Chain Length | Effect of Alkyl Chain Branching |
| Hydrophobicity | Increases | Increases |
| Critical Micelle Concentration (CMC) | Decreases | Generally Increases |
| Thermal Stability | Can increase or decrease depending on the system | Tends to disrupt packing and lower melting points |
| Lubricity | Can be enhanced, dependent on base fluid | May alter film-forming properties |
The two terminal hydroxyl groups on the N,N-bis(2-hydroxyethyl)nonanamide molecule are primary sites for chemical modification, enabling the creation of a diverse range of functional derivatives. These modifications can transform the molecule from a simple surfactant-like structure into a reactive monomer, a crosslinking agent, or a precursor for more complex chemical architectures.
The diol functionality of N,N-bis(2-hydroxyethyl)nonanamide and its derivatives makes them suitable for incorporation into polymeric structures through polycondensation or polyaddition reactions. For example, similar bis(2-hydroxyethyl) amide structures can react with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. tandfonline.comresearchgate.net In these polymers, the N,N-bis(2-hydroxyethyl)nonanamide moiety can be part of the main polymer backbone, imparting specific properties derived from its alkyl chain, such as flexibility or hydrophobicity.
Furthermore, derivatives of N,N-bis(2-hydroxyethyl)nonanamide can be designed to act as crosslinkers. By functionalizing the hydroxyl groups with polymerizable units like acrylates or methacrylates, the resulting molecule can be incorporated into a polymer network through free-radical polymerization. This approach is common in the formation of hydrogels, where the degree of crosslinking dictates properties such as swelling behavior and mechanical strength. researchgate.netresearchgate.net
A significant advancement in the functionalization of N,N-bis(2-hydroxyethyl) amides is the development of photo-responsive monomers. A prime example is N,N-Bis(2-hydroxyethyl) cinnamamide (B152044) (BHECA), synthesized from the reaction of methyl cinnamate (B1238496) and diethanolamine (B148213). tandfonline.comtandfonline.com This molecule retains the core N,N-bis(2-hydroxyethyl) amide structure but features a pendant cinnamamide group that is photo-responsive.
The cinnamamide group in BHECA can undergo a reversible [2+2] cycloaddition upon irradiation with ultraviolet (UV) light of different wavelengths. tandfonline.com This photo-crosslinking capability allows for the creation of "smart" polymers that can change their properties, such as shape, in response to a light stimulus. BHECA has been successfully incorporated into polyurethanes, demonstrating its utility as a functional monomer for producing novel photo-responsive and light-induced shape memory polymers. tandfonline.comresearchgate.net
Table 2: Properties of N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA) as a Photo-Responsive Monomer
| Property | Description | Reference |
| Synthesis | High-yield synthesis from methyl cinnamate and diethanolamine under mild, solvent-free conditions. | tandfonline.com |
| Photo-Reactivity | Undergoes reversible [2+2] cycloaddition upon alternating UV irradiation (>260 nm and <260 nm). | tandfonline.comtandfonline.com |
| Polymerizability | Can be incorporated into polymers like polyurethanes via its diol functionality. | tandfonline.comresearchgate.net |
| Application | Potential for creating light-induced shape memory polymers and other photo-responsive materials. | tandfonline.comresearchgate.net |
The incorporation of fluorine into polymers is known to impart unique properties such as high thermal stability, chemical resistance, and low surface energy. pageplace.de While direct synthesis of fluorinated polymers from N,N-bis(2-hydroxyethyl)nonanamide is not explicitly detailed, the structural motif of this compound can be adapted for creating fluorinated monomers. For instance, fluorinated dicarboxylic acids or diamines can be synthesized and subsequently polymerized. researchgate.netnih.gov
The general strategy involves reacting a molecule containing the N,N-bis(2-hydroxyethyl) amide core with fluorinated building blocks. The resulting fluorinated monomer could then be used in polycondensation reactions to produce fluorinated polyamides or polyesters, combining the properties of the alkyl amide with those conferred by the fluorine atoms. nih.gov
The tertiary amine nitrogen in N,N-bis(2-hydroxyethyl)nonanamide can be quaternized to form quaternary ammonium (B1175870) salts. This is typically achieved through a Menschutkin reaction, which involves the alkylation of the tertiary amine with an alkyl halide. nih.gov The resulting quaternary ammonium salt will have a positively charged nitrogen atom, balanced by a halide anion.
These quaternary ammonium salts, particularly those with long alkyl chains like the nonanoyl group, exhibit surface-active properties and can have applications as antimicrobial agents or phase-transfer catalysts. researchgate.net The properties of these salts can be tuned by varying the length of the alkyl chain on both the amide and the quaternizing agent. nih.gov
Furthermore, by carefully selecting the anion, it is possible to create ionic liquids from derivatives of N,N-bis(2-hydroxyethyl)nonanamide. Ionic liquids are salts with melting points below 100 °C and are of great interest as "green" solvents and electrolytes due to their low vapor pressure and high thermal stability. iipseries.orgutexas.edu The synthesis of protic ionic liquids from the neutralization of N-(2-hydroxyethyl)amines with acids has been reported. ugent.be A similar approach could be envisioned for N,N-bis(2-hydroxyethyl)nonanamide, where the tertiary amine is protonated by a Brønsted acid. The resulting ionic liquid would combine the structural features of the fatty amide with the unique properties of ionic liquids.
Functionalization of Terminal Hydroxyl Groups for Novel Chemical Entities
Structure-Property Relationships in N,N-bis(2-hydroxyethyl)nonanamide-Based Materials
The performance of materials derived from Nonanamide (B72023), N,N-bis(2-hydroxyethyl)- is intrinsically linked to its unique molecular architecture. This nonionic surfactant possesses a nine-carbon alkyl chain (nonanoyl group) that imparts hydrophobicity, and a diethanolamine headgroup with two hydroxyl (-OH) groups, which provides hydrophilicity and reactive sites. This amphiphilic nature governs its behavior at interfaces and its ability to self-assemble in solution, which are fundamental to its application in various material systems.
Influence of Molecular Structure on Interfacial Activity and Self-Assembly Phenomena
The amphiphilic character of Nonanamide, N,N-bis(2-hydroxyethyl)- dictates its tendency to adsorb at interfaces, such as air-water or oil-water, thereby reducing surface and interfacial tension. The balance between its hydrophobic alkyl tail and hydrophilic diethanolamine head is a critical factor in its effectiveness as a surfactant.
One of the key parameters characterizing a surfactant's efficiency is its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates known as micelles. For fatty acid diethanolamides, the length of the alkyl chain is a primary determinant of the CMC. Generally, as the length of the hydrophobic alkyl chain increases, the CMC decreases because the greater hydrophobicity of the molecule drives it to aggregate at lower concentrations. scispace.com
| Fatty Acid Diethanolamide | Alkyl Chain Length | Critical Micelle Concentration (CMC) in deionized water (mM) |
| Octanoyl diethanolamide | C8 | 1.45 |
| Decanoyl diethanolamide | C10 | 1.10 |
| Lauroyl diethanolamide | C12 | 0.63 |
| Data sourced from a study on the biocatalytic synthesis of diethanolamide surfactants. scispace.com |
Based on this data, it can be inferred that the CMC of Nonanamide, N,N-bis(2-hydroxyethyl)- would fall between that of the C8 and C10 amides, likely in the range of 1.2 to 1.4 mM. This relatively low CMC suggests that it is an effective surfactant, capable of forming stable micelles that can act as nanocarriers or templates in material formulations. The self-assembly into these micellar structures is crucial for applications in detergency, emulsification, and in the synthesis of structured nanomaterials. nih.govnih.gov
Impact of Derivatization on Macroscopic Performance in Advanced Materials
The two hydroxyl groups in the diethanolamine headgroup of Nonanamide, N,N-bis(2-hydroxyethyl)- serve as reactive sites for derivatization, allowing the molecule to be incorporated into larger polymer structures and significantly altering the macroscopic properties of the resulting materials. One of the most notable applications of this derivatization is in the synthesis of polyurethanes.
Fatty acid diethanolamides can act as bio-based polyols, reacting with diisocyanates to form polyurethanes. thescipub.com The long fatty alkyl chain of the nonanamide derivative can introduce flexibility and hydrophobicity into the polyurethane backbone, while the amide linkages can contribute to the material's thermal stability and mechanical properties through hydrogen bonding.
For instance, studies on polyurethanes derived from similar fatty acid diethanolamides have shown that the incorporation of these molecules can lead to materials with a range of properties, from rigid foams to more flexible elastomers. The properties of the final polyurethane are dependent on the structure of the diisocyanate and the fatty acid diethanolamide used. The presence of the fatty acid chain can also enhance the biodegradability of the resulting polyurethane.
Furthermore, the hydroxyl groups can be functionalized through other reactions, such as esterification or etherification, to create new molecules with tailored properties. For example, epoxidation of the fatty acid chain followed by reaction with diethanolamine can yield diethanolamides with additional reactive epoxide groups, which can serve as cross-linking sites in polymer networks, leading to materials with improved thermal and chemical resistance. thescipub.com While specific research on the derivatization of Nonanamide, N,N-bis(2-hydroxyethyl)- for advanced materials is limited, the chemical principles derived from similar fatty acid diethanolamides provide a strong indication of its potential in creating novel polymers with unique performance characteristics.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Separation and Identification of N,N-bis(2-hydroxyethyl)nonanamide and its Analogs
High-resolution separation techniques are essential for isolating N,N-bis(2-hydroxyethyl)nonanamide from complex mixtures, which may contain structurally similar analogs or impurities.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of N,N-bis(2-hydroxyethyl)nonanamide and other fatty acid ethanolamides (FAEs). nih.govresearchgate.net This technique is particularly well-suited for polar, semi-volatile, and thermally labile compounds. chromatographyonline.com The LC system separates the components of a mixture, and the MS/MS system provides sensitive and selective detection and structural information.
Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) is commonly employed for the separation of FAEs. nih.gov A typical method might utilize a C18 column with a gradient elution of acetonitrile (B52724) and water. shimadzu.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is frequently used for the analysis of FAEs, as the amide nitrogen is readily protonated. lipidmaps.org In tandem mass spectrometry, the protonated molecule ([M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. A characteristic fragment ion for N-acylethanolamines is often observed at m/z 62, corresponding to the protonated ethanolamine (B43304) moiety. lipidmaps.orgnih.gov
Table 1: LC-MS/MS Parameters for the Analysis of Fatty Acid Amides
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with Formic Acid |
| Elution | Gradient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+H]⁺ |
| Product Ions | Characteristic fragments (e.g., m/z 62) |
| Scan Type | Selected Reaction Monitoring (SRM) |
This highly selective and sensitive method allows for the quantification of FAEs at very low concentrations in various biological and environmental samples. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of N,N-bis(2-hydroxyethyl)nonanamide, particularly after derivatization to increase its volatility and thermal stability. researchgate.netthescipub.com
Derivatization: Due to the presence of hydroxyl groups, N,N-bis(2-hydroxyethyl)nonanamide is often derivatized before GC-MS analysis. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). thescipub.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for gas chromatography.
GC Separation and MS Detection: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information for identification. The fragmentation patterns observed in the mass spectrum are often highly specific and can be used to identify the compound by comparing it to a spectral library. libretexts.org
Table 2: GC-MS Analysis of N-acylethanolamines
| Stage | Description |
| Sample Preparation | Derivatization (e.g., silylation) to increase volatility. |
| Injection | Introduction of the derivatized sample into the GC system. |
| Separation | Separation of components on a capillary column based on boiling points. |
| Ionization | Electron Ionization (EI) is commonly used. |
| Detection | Mass analysis of fragment ions to produce a mass spectrum. |
| Identification | Comparison of the obtained mass spectrum with library spectra. |
GC-MS can provide a more complete separation of various fatty diethanolamides and related compounds compared to HPLC in some cases. thescipub.comresearchgate.net
Molecular Structural Elucidation using Spectroscopic Methods
Spectroscopic methods are indispensable for the detailed structural confirmation and analysis of functional groups within the N,N-bis(2-hydroxyethyl)nonanamide molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of N,N-bis(2-hydroxyethyl)nonanamide.
Due to restricted rotation around the amide bond, the two hydroxyethyl (B10761427) groups can be non-equivalent, leading to a doubling of signals for the methylene (B1212753) groups in both ¹H and ¹³C NMR spectra at room temperature. st-andrews.ac.uk
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key signals would include those for the methyl group of the nonanoyl chain, the methylene groups of the fatty acid chain, and the methylene groups of the diethanolamine (B148213) moiety. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. mdpi.com This includes the carbonyl carbon of the amide, the methylene carbons of the nonanoyl chain, and the methylene carbons of the diethanolamine moiety.
Table 3: Predicted NMR Chemical Shifts for N,N-bis(2-hydroxyethyl)nonanamide
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₃ (nonanoyl) | ~0.8-0.9 | ~14 |
| (CH₂)n (nonanoyl) | ~1.2-1.6 | ~22-32 |
| α-CH₂ (nonanoyl) | ~2.2-2.4 | ~34 |
| N-CH₂ | ~3.4-3.8 | ~49-52 |
| O-CH₂ | ~3.6-4.0 | ~60-62 |
| C=O (amide) | - | ~173-175 |
Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For N,N-bis(2-hydroxyethyl)nonanamide, the FTIR spectrum would show characteristic absorption bands for the amide and hydroxyl functional groups.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. libretexts.orglibretexts.org
C-H Stretch: Absorption bands in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the alkyl chain. libretexts.org
C=O Stretch (Amide I): A strong absorption band around 1630-1690 cm⁻¹ is characteristic of the carbonyl group (C=O) in a tertiary amide. ucla.edu
N-H Bend (Amide II): This band is absent in tertiary amides like N,N-bis(2-hydroxyethyl)nonanamide.
C-N Stretch: The C-N stretching vibration typically appears in the 1000-1350 cm⁻¹ region.
Table 4: Characteristic FTIR Absorption Bands for N,N-bis(2-hydroxyethyl)nonanamide
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (hydroxyl) | 3200-3600 | Strong, Broad |
| C-H (alkyl) | 2850-2960 | Strong |
| C=O (amide) | 1630-1690 | Strong |
| C-N (amide) | 1000-1350 | Moderate |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. The primary chromophore in N,N-bis(2-hydroxyethyl)nonanamide is the amide carbonyl group. Saturated amides typically exhibit a weak absorption maximum (π → π* transition) around 200-220 nm. shimadzu.com
While not as structurally informative as NMR or FTIR for this particular compound, UV-Vis spectroscopy can be useful for quantitative analysis if the compound is present in a solution without other interfering substances that absorb in the same wavelength range. hunterlab.com It can also be used as a detection method in HPLC. shimadzu.com
Table 5: UV-Vis Spectroscopic Data for Amide Chromophore
| Chromophore | Transition | Typical λmax (nm) |
| Amide (C=O) | π → π* | 200-220 |
Surface and Bulk Material Characterization of N,N-bis(2-hydroxyethyl)nonanamide-Containing Systems
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
No specific XPS data for surfaces containing Nonanamide (B72023), N,N-bis(2-hydroxyethyl)- is available in the reviewed literature. This technique would typically provide quantitative elemental composition and information about the chemical bonding states of elements such as carbon, nitrogen, and oxygen on the material's surface.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Morphological and Elemental Mapping
There are no available SEM images or EDS data for materials where Nonanamide, N,N-bis(2-hydroxyethyl)- is a primary component. SEM would be used to visualize the surface topography and microstructure, while EDS would provide elemental mapping and compositional analysis of the observed features.
Thermogravimetric Analysis (TGA) for Thermal Stability of Derived Materials
Specific TGA data detailing the thermal decomposition profile and stability of materials derived from Nonanamide, N,N-bis(2-hydroxyethyl)- were not found. TGA is crucial for determining the thermal stability, degradation temperatures, and mass loss characteristics of materials as a function of temperature.
Mechanistic Investigations and Theoretical Chemistry of N,n Bis 2 Hydroxyethyl Nonanamide
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry serves as a powerful tool for predicting the molecular properties and behavior of N,N-bis(2-hydroxyethyl)nonanamide. These theoretical approaches provide insights that are complementary to experimental findings, offering a molecular-level understanding of structure, reactivity, and interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like N,N-bis(2-hydroxyethyl)nonanamide, DFT can predict a range of properties, including molecular orbital energies, charge distribution, and spectroscopic characteristics. researchgate.netnih.gov DFT calculations allow for the determination of quantum chemical parameters that describe the molecule's reactivity. nih.gov
Key electronic properties often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. These calculations can also predict the N–H bond dissociation energies and the influence of substituents on the characteristic frequencies of the amide group. researchgate.net Studies on the interactions between various amides and sulfuric acid using DFT have shown how these molecules can participate in atmospheric new particle formation, highlighting the predictive power of this approach for environmental chemistry. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Representative Fatty Acid Diethanolamide
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | 1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar long-chain amide molecules.
Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. researchgate.net For an amphiphilic molecule like N,N-bis(2-hydroxyethyl)nonanamide, which possesses a long hydrophobic alkyl chain and a polar diethanolamide headgroup, MD simulations are particularly useful for studying its self-assembly in solution. researchgate.netnih.gov
Simulations can be performed using either all-atom (AA) models, which provide high detail, or coarse-grained (CG) models, which reduce the number of degrees of freedom to study larger systems over longer timescales. nih.gov These simulations can predict the formation of various aggregate structures, such as micelles or bilayers, in aqueous environments. researchgate.netnih.gov The simulations reveal the critical mechanisms driving the self-assembly process, including the initial formation of small lipid clusters which then merge into larger structures. nih.gov By analyzing the trajectories of molecules, MD provides quantitative insights into the structure and stability of these self-assembled systems. nih.govrsc.org
In silico methods are crucial for elucidating reaction mechanisms by calculating the energetics of reaction pathways, including the structures of intermediates and transition states. For amide synthesis, these approaches can compare the feasibility of different proposed mechanisms. For instance, DFT calculations have been used to investigate the pathways of boronic acid-catalyzed amidation reactions, revealing that pathways involving catalyst dimers are significantly lower in energy than previously proposed mechanisms. catalyticamidation.info
These computational techniques can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This allows for the characterization of transition state structures and the calculation of activation energies, which are fundamental to understanding reaction kinetics. catalyticamidation.info Furthermore, in silico molecular docking studies can predict the binding affinity and interaction modes of fatty acid amides with biological targets, such as enzymes, providing insights into their biochemical functions. mazums.ac.irmazums.ac.ir
Elucidation of Reaction Mechanisms in Amide Synthesis and Derivatization
The synthesis of N,N-bis(2-hydroxyethyl)nonanamide is typically achieved through the amidation of nonanoic acid or its derivatives with diethanolamine (B148213). The specific mechanism is highly dependent on the starting materials and the catalyst employed.
The industrial synthesis of fatty acid diethanolamides often involves the reaction of a fatty acid methyl ester (FAME) with diethanolamine, a process known as transamidation. acs.orgnih.gov This reaction is reversible and typically requires a catalyst, such as sodium methoxide (B1231860) or potassium hydroxide (B78521), to proceed at a reasonable rate under moderate temperatures (e.g., 70-80°C). acs.orgnih.govresearchgate.net The catalytic cycle in base-catalyzed transamidation involves the deprotonation of diethanolamine to form a more potent nucleophile, which then attacks the carbonyl carbon of the fatty acid methyl ester. This leads to a tetrahedral intermediate that subsequently collapses, eliminating a methoxide ion and forming the stable amide product.
Alternatively, direct amidation of the carboxylic acid (nonanoic acid) can be performed, often at higher temperatures (e.g., 180°C) and sometimes with acid catalysts or heterogeneous catalysts like zeolites. researchgate.netabo.fi Kinetic studies of the reaction between methyl esters and diethanolamine with a sulfuric acid catalyst have also been performed. scispace.com During these syntheses, especially with prolonged reaction times, side reactions can occur. A proposed secondary mechanism involves the transformation of diethanolamine and its condensation products into 1,4-bis(2-hydroxyethyl)piperazine derivatives. researchgate.net The characterization of these intermediates and byproducts has been accomplished using techniques such as HPLC-MS, IR, and NMR spectroscopy. researchgate.net
The mechanism and efficiency of the synthesis are significantly influenced by the choice of substrate and the reaction conditions.
Substrate Structure:
Triglycerides: Starting directly from oils (triglycerides) involves a transamidation reaction where glycerol (B35011) is produced as a byproduct. researchgate.netrasayanjournal.co.in
Fatty Acid Methyl Esters (FAMEs): This is a common route where methanol (B129727) is the byproduct. acs.orgnih.gov The reaction is reversible, and removing the volatile methanol can shift the equilibrium toward the product side. acs.orgnih.gov
Fatty Acids: Direct amidation of fatty acids produces water as a byproduct. researchgate.netabo.fi This reaction often requires higher temperatures to drive off the water and push the reaction to completion.
Reaction Conditions: The kinetics of the amidation reaction are strongly dependent on several parameters.
Temperature: Increasing the temperature generally increases the reaction rate. scispace.comijnc.ir However, excessively high temperatures can promote the formation of unwanted byproducts. acs.orgnih.gov For enzymatic synthesis, an optimal temperature exists (e.g., 40°C), above which the enzyme may denature. rasayanjournal.co.in
Catalyst: The type and concentration of the catalyst are critical. Both homogeneous base catalysts (NaOH, CH₃ONa) and heterogeneous catalysts (CaO, zeolites) are effective. researchgate.netatlantis-press.comrasayanjournal.co.in The catalyst concentration is directly proportional to the conversion rate up to an optimal point. atlantis-press.comrasayanjournal.co.in
Molar Ratio of Reactants: The ratio of diethanolamine to the fatty acid substrate affects the product yield. An excess of diethanolamine can increase conversion by shifting the reaction equilibrium. atlantis-press.com However, in some catalytic systems, an excessive amount of amine can suppress the reaction by strongly adsorbing to the catalyst surface. researchgate.net
Table 2: Influence of Reaction Conditions on Fatty Acid Diethanolamide Synthesis
| Parameter | Effect on Reaction | Source(s) |
|---|---|---|
| Temperature | Higher temperature increases reaction rate but may lead to byproduct formation. | acs.orgnih.govscispace.comijnc.ir |
| Catalyst | Type (acid, base, enzyme) and concentration significantly affect rate and yield. | researchgate.netatlantis-press.comrasayanjournal.co.in |
| Substrate Ratio | Excess diethanolamine can increase conversion, but may inhibit some catalysts. | researchgate.netatlantis-press.com |
| Substrate Type | Determines the byproduct (water, methanol, or glycerol) and reaction pathway. | acs.orgresearchgate.netresearchgate.net |
Interfacial Phenomena and Surface Chemistry Research
The interfacial behavior of N,N-bis(2-hydroxyethyl)nonanamide is governed by its amphiphilic nature, possessing a nonpolar hydrocarbon tail (from nonanoic acid) and a polar headgroup with two hydroxyl-ethyl groups. This structure dictates its functionality as a surfactant, enabling it to modify the properties of interfaces.
The efficacy of N,N-bis(2-hydroxyethyl)nonanamide as a surfactant is rooted in its ability to spontaneously adsorb at interfaces, form micelles in bulk solution, and stabilize emulsions.
Surfactant Adsorption: At an air-water or oil-water interface, the nonpolar nonanoyl tail of the molecule orients itself away from the aqueous phase, while the polar diethanolamide headgroup remains in the water. This adsorption reduces the interfacial tension by disrupting the cohesive energy between water molecules at the surface.
Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules in the bulk aqueous phase aggregate to form micelles. In these spherical or cylindrical structures, the hydrophobic tails are sequestered in the core, and the hydrophilic headgroups form the outer corona, which is in contact with the water. This process is entropically driven, as it frees ordered water molecules from around the hydrocarbon chains.
Emulsification: N,N-bis(2-hydroxyethyl)nonanamide is an effective emulsifying agent, particularly for oil-in-water emulsions. It achieves this by adsorbing at the oil-water interface, forming a protective film around the dispersed oil droplets. This film lowers the interfacial tension, facilitating droplet formation, and creates a steric barrier that prevents the droplets from coalescing. The two hydroxyl groups in the headgroup can also participate in hydrogen bonding, contributing to the stability of the interfacial film. Fatty acid diethanolamides are known to be efficient foam boosters and stabilizers in detergent formulations.
Below is an illustrative data table of typical properties for fatty acid diethanolamides, which are expected to be similar for N,N-bis(2-hydroxyethyl)nonanamide.
| Property | Typical Value Range for Fatty Acid Diethanolamides |
| Critical Micelle Conc. (CMC) | 10⁻⁴ to 10⁻³ mol/L |
| Surface Tension at CMC | 25-35 mN/m |
| Hydrophilic-Lipophilic Balance (HLB) | 10-15 |
Note: The data in this table is representative of the class of fatty acid diethanolamides and is for illustrative purposes. Specific experimental values for N,N-bis(2-hydroxyethyl)nonanamide may vary.
The interaction of N,N-bis(2-hydroxyethyl)nonanamide with solid surfaces, such as polymers and composites, is complex and depends on the nature of both the surfactant and the surface.
Interactions with Polymeric Surfaces: For hydrophobic polymers like polystyrene, the adsorption of a nonionic surfactant such as N,N-bis(2-hydroxyethyl)nonanamide is primarily driven by hydrophobic interactions between the nonanoyl tail and the polymer surface. rsc.org The polar headgroups would then be oriented towards the aqueous phase. Studies on similar nonionic surfactants have shown that they can adsorb more strongly at low concentrations and desorb more slowly from hydrophobic polymer surfaces compared to ionic surfactants. rsc.orgresearchgate.netscispace.com This is attributed to the nature of the headgroup; the weakly hydrophilic and flexible diethanolamide group can form a disordered layer on the surface. rsc.org
The following table summarizes the likely primary interactions between N,N-bis(2-hydroxyethyl)nonanamide and different types of surfaces.
| Surface Type | Primary Driving Force for Adsorption | Expected Orientation of Surfactant |
| Hydrophobic Polymer | Hydrophobic interaction between nonanoyl tail and polymer surface. | Nonanoyl tail on the surface, diethanolamide headgroup in the aqueous phase. |
| Hydrophilic Polymer/Composite | Hydrogen bonding between diethanolamide headgroup and surface. | Diethanolamide headgroup on the surface, nonanoyl tail in the aqueous phase. |
| Mixed Hydrophobic/Hydrophilic Composite | A combination of hydrophobic and hydrophilic interactions. | Complex, potentially mixed, orientations depending on surface heterogeneity. |
Note: This table presents expected interactions based on general chemical principles.
Environmental Research, Biodegradation, and Sustainable Chemistry of N,n Bis 2 Hydroxyethyl Nonanamide
Biodegradation Pathways and Environmental Fate Studies
The environmental fate of N,N-bis(2-hydroxyethyl)nonanamide is dictated by a combination of biological and physical processes that determine its transformation, persistence, and movement through various environmental compartments.
N,N-bis(2-hydroxyethyl)nonanamide belongs to the broader category of fatty acid alkanolamides, which are generally recognized as being susceptible to microbial degradation. nih.gov These non-ionic surfactants, after their use in various consumer and industrial products, primarily enter the environment through wastewater streams. researchgate.net
The principal pathway for the aerobic biodegradation of fatty acid amides is initiated by the microbial hydrolysis of the amide bond. nih.gov This enzymatic cleavage separates the molecule into its constituent parts: nonanoic acid and diethanolamine (B148213). Following this initial step, the fatty acid (nonanoic acid) is typically rapidly metabolized by microorganisms through β-oxidation. nih.gov The diethanolamine portion is also subject to biodegradation. nih.gov
In addition to microbial action, abiotic processes can contribute to the transformation of N,N-bis(2-hydroxyethyl)nonanamide in the environment.
Hydrolysis: The amide bond in the molecule can undergo chemical hydrolysis. However, this reaction is generally slow under typical environmental conditions (neutral pH and ambient temperature). The amide linkage is known to be resistant to metabolic hydrolysis in some biological systems, suggesting a degree of chemical stability. nih.gov
Photolysis: Transformation can occur through reactions with photochemically generated hydroxyl radicals in the atmosphere, although only small amounts of alkanolamines are expected to partition to the air. nih.gov Due to their high water solubility, they are more likely to be removed from the atmosphere by precipitation. nih.gov Direct photolysis by sunlight would depend on the molecule's ability to absorb light in the UV spectrum, which is not a prominent feature of its basic structure.
The environmental persistence of N,N-bis(2-hydroxyethyl)nonanamide is expected to be low due to its susceptibility to biodegradation. nih.gov The rate of this degradation is the key factor determining its half-life in soil and water. For similar surfactants like linear alkylbenzene sulfonates (LAS), half-lives in sludge-amended soils have been observed to be between 7 and 33 days. researchgate.net
Mobility in aquatic and terrestrial systems is governed by the compound's physicochemical properties. The molecule is amphiphilic, possessing a long, nonpolar alkyl chain (from nonanoic acid) and a polar headgroup (the diethanolamide moiety).
Aquatic Systems: In water, the compound acts as a surfactant. Its relatively low bioconcentration factor (BCF) values, typical for alkanolamines, indicate it is not expected to bioaccumulate in aquatic organisms. nih.gov Predictions based on equilibrium models suggest that alkanolamines will primarily partition into the aqueous compartment. nih.gov
Terrestrial Systems: When introduced to soil, for example through sludge application, the hydrophobic alkyl chain is likely to cause the molecule to sorb (adsorb) onto organic matter and soil particles. nm.gov This sorption process reduces its mobility in the soil column, decreasing the likelihood of it leaching into groundwater. Nonionic surfactants generally exhibit higher sorption to soil and sediment compared to anionic surfactants. researchgate.net
A risk classification approach used by Canadian environmental authorities, which considers factors like persistence, long-range transport potential, bioavailability, and toxicity, concluded that the broader group of alkanolamides and fatty alkanolamides are unlikely to be causing ecological harm. canada.ca
Application of Green Chemistry Principles in the Lifecycle of N,N-bis(2-hydroxyethyl)nonanamide
The most direct and common synthesis of N,N-bis(2-hydroxyethyl)nonanamide is the condensation reaction (amidation) between nonanoic acid and diethanolamine. researchgate.netnih.gov This reaction typically involves heating the reactants, often with a catalyst, to form the amide and release water as the sole theoretical byproduct.
The atom economy of this reaction is a key metric in green chemistry. It is calculated as: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For the synthesis from nonanoic acid and diethanolamine: C₉H₁₈O₂ + C₄H₁₁NO₂ → C₁₃H₂₇NO₃ + H₂O
The theoretical atom economy is quite high, as the only molecule lost is water. This indicates an efficient conversion of reactant atoms into the final product, a core principle of green chemistry.
| Component | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| Nonanoic Acid | C₉H₁₈O₂ | 158.24 | Reactant |
| Diethanolamine | C₄H₁₁NO₂ | 105.14 | Reactant |
| N,N-bis(2-hydroxyethyl)nonanamide | C₁₃H₂₇NO₃ | 245.36 | Product |
| Water | H₂O | 18.02 | Byproduct |
| Atom Economy Calculation: [245.36 / (158.24 + 105.14)] x 100% | 93.15% |
To further minimize waste, the process can be optimized by using reusable catalysts and ensuring the water byproduct is managed in an environmentally sound manner. The use of enzymatic catalysts, such as lipases, for the amidation reaction represents an even greener alternative, as it allows for milder reaction conditions and can avoid hazardous reactants. nih.gov
A key aspect of sustainable chemistry is the shift from fossil fuel-based feedstocks to renewable, bio-based resources. acs.org The production of N,N-bis(2-hydroxyethyl)nonanamide can be made significantly more sustainable by sourcing its precursors from renewable origins.
Nonanoic Acid (Pelargonic Acid): This C9 fatty acid is naturally occurring and can be derived from various sustainable vegetable sources. acme-hardesty.comgrandviewresearch.com Companies are producing nonanoic acid from sources like European-grown vegetable oils, offering a bio-based and biodegradable raw material. acme-hardesty.com This positions the "nonanamide" portion of the molecule firmly within the scope of renewable chemistry.
Diethanolamine (DEA): Traditionally, diethanolamine is produced from petroleum-derived ethylene (B1197577) oxide. bdmaee.net However, significant research and development are focused on creating bio-based pathways to amines. acs.orgprnewswire.co.uk Bio-based DEA is an area of growing interest, with potential production routes including the pyrolysis of sugars to produce glycolaldehyde, which is then converted to mono- and diethanolamine. google.com Another approach involves the fermentation of renewable resources to produce amino acids like L-serine, which can then be converted to ethanolamines. tudelft.nl The development of commercially viable bio-based DEA would make the entire N,N-bis(2-hydroxyethyl)nonanamide molecule derivable from renewable feedstocks.
| Precursor | Traditional Source | Renewable/Bio-based Source |
|---|---|---|
| Nonanoic Acid | Petrochemical (e.g., via oxidation of hydrocarbons) | Vegetable oils (e.g., from coconut, palm), animal fats. grandviewresearch.comemeryoleo.com |
| Diethanolamine | Petroleum-derived ethylene oxide. bdmaee.net | Fermentation of sugars via L-serine; Pyrolysis of biomass to glycolaldehyde. google.comtudelft.nl |
By combining a high atom economy synthesis with the use of renewable feedstocks for both the fatty acid and the amine components, the production of N,N-bis(2-hydroxyethyl)nonanamide can align closely with the principles of green and sustainable chemistry. padidehshimi.com
Design for Inherent Environmental Safety and Reduced Hazardous Byproducts
The principles of inherently safer design (ISD) and green chemistry are central to mitigating the environmental impact of chemical production, including that of N,N-bis(2-hydroxyethyl)nonanamide. researchgate.netnspe.orgmdpi.com The core aim is to redesign chemical processes to minimize or eliminate the use and generation of hazardous substances. researchgate.netunibe.ch This approach focuses on fundamental changes in production technology, such as substituting hazardous inputs, redesigning processes for higher efficiency and lower waste, and reformulating final products. researchgate.netresearchgate.net
N,N-bis(2-hydroxyethyl)nonanamide is typically synthesized through the amidation of nonanoic acid (pelargonic acid) with diethanolamine. The application of green chemistry principles to this process can significantly enhance its environmental safety profile. Key strategies include the use of optimized catalysts and reaction conditions to improve energy efficiency and reduce waste generation. For instance, studies on the synthesis of similar fatty acid amides, such as N,N-bis-(2-hydroxyethyl)oleamide, have utilized orthophosphoric acid as an effective catalyst, allowing the reaction to proceed efficiently without the need for more hazardous reagents. researchgate.net
Optimizing reaction parameters is another critical aspect. By carefully controlling temperature, pressure, and molar ratios, it is possible to maximize the yield of the desired N,N-bis(2-hydroxyethyl)nonanamide product while minimizing the formation of byproducts. This reduces the need for extensive purification steps, which often consume significant energy and solvents. Adopting continuous processing technologies over traditional batch reactors can also contribute to inherent safety by minimizing the volume of reactants present at any given time, thereby reducing the potential severity of accidental releases. icheme.org
Table 1: Principles of Inherently Safer Design Applied to N,N-bis(2-hydroxyethyl)nonanamide Synthesis
| ISD Principle | Application to N,N-bis(2-hydroxyethyl)nonanamide Synthesis | Potential Environmental Benefit |
|---|---|---|
| Substitution | Use of bio-based nonanoic acid as a feedstock. Selection of less toxic and recyclable catalysts. | Reduces reliance on fossil fuels and minimizes catalyst-related waste. |
| Minimization | Employing continuous flow reactors instead of large batch reactors. | Reduces the inventory of hazardous materials at the facility. icheme.org |
| Moderation | Operating the amidation reaction at the lowest effective temperature and pressure. | Lowers energy consumption and reduces the risk of runaway reactions. nspe.org |
| Simplification | Designing the process to reduce the number of steps and simplify operations. | Minimizes potential points of failure and waste generation. |
By integrating these principles, the production of N,N-bis(2-hydroxyethyl)nonanamide can be aligned with modern standards of sustainable chemistry, ensuring that the process itself is as environmentally benign as the intended applications of the final product.
Development of Environmentally Compatible Materials Incorporating N,N-bis(2-hydroxyethyl)nonanamide
Research into Biodegradable Polymer Formulations and Composites
N,N-bis(2-hydroxyethyl)nonanamide holds significant potential as a component in biodegradable polymer formulations, particularly as a plasticizer. Plasticizers are added to polymers to increase their flexibility, workability, and durability. researchgate.net In the context of biodegradable polymers like thermoplastic starch (TPS), the choice of plasticizer is critical to performance and environmental compatibility. sci-hub.box
Research on structurally similar molecules, such as N,N-bis(2-hydroxyethyl)formamide (BHF), has demonstrated their effectiveness as plasticizers for corn starch. researchgate.net The mechanism relies on the formation of hydrogen bonds between the hydroxyl groups of the plasticizer and the starch molecules. This interaction disrupts the semi-crystalline structure of the native starch granules, resulting in a more amorphous and homogenous thermoplastic material. researchgate.net Given its two hydroxyl groups and a flexible nonanoyl chain, N,N-bis(2-hydroxyethyl)nonanamide is expected to function similarly, effectively plasticizing starch-based polymers.
The incorporation of such amide-based plasticizers can lead to improved material properties compared to traditional plasticizers like glycerol (B35011). For example, thermoplastic starch plasticized with BHF exhibited better water resistance and different mechanical properties depending on the relative humidity. researchgate.net These findings suggest that N,N-bis(2-hydroxyethyl)nonanamide could be used to tailor the functional characteristics of biodegradable polymers for specific applications in packaging or agriculture. researchgate.netmdpi.com
Furthermore, N,N-bis(2-hydroxyethyl)nonanamide can be incorporated into biodegradable composite materials. For instance, it could be blended with natural polymers like gelatin or chitosan (B1678972) and inorganic fillers such as hydroxyapatite (B223615) to create advanced biomaterials for tissue engineering scaffolds. tue.nlnih.gov In such composites, the compound could enhance flexibility and aid in the dispersion of the filler, contributing to a material with tailored mechanical strength and biodegradability.
Table 2: Comparative Properties of Thermoplastic Starch (TPS) with Different Plasticizers (Based on Analogous Compound BHF)
| Property | TPS with Glycerol | TPS with Amide Plasticizer (e.g., BHF) | Rationale for Performance Change |
|---|---|---|---|
| Water Resistance | Lower | Higher | The amide plasticizer's structure may lead to a less hydrophilic final material compared to glycerol-plasticized TPS. researchgate.net |
| Tensile Strength (Low Humidity) | Lower | Higher | Stronger hydrogen bonding interactions between the amide plasticizer and starch chains can increase material strength under dry conditions. researchgate.net |
| Elongation at Break (High Humidity) | Lower | Higher | The amide plasticizer may maintain flexibility more effectively in humid environments, allowing for greater elongation before breaking. researchgate.net |
Development of Sustainable Lubricant Systems and Additives
The unique molecular structure of N,N-bis(2-hydroxyethyl)nonanamide, which combines a long, non-polar alkyl chain (from nonanoic acid) with a polar diethanolamide headgroup, makes it a promising candidate for use in sustainable lubricant systems. lanxess.com This amphiphilic nature allows it to function as a friction modifier and anti-wear additive by forming a protective film on metal surfaces. mdpi.com
Research into similar long-chain fatty acid derivatives has demonstrated their efficacy in improving the lubricity of various base fluids, including conventional oils and environmentally friendly alternatives. mdpi.comsemanticscholar.org For example, N,N-Bis(2-ethoxyethyl) fatty acid amides derived from vegetable oils have been shown to significantly reduce the wear scar diameter in aviation fuel at concentrations as low as 150-300 ppm, bringing its lubricity to a level acceptable for use in compression ignition engines. semanticscholar.org The nonanamide (B72023) derivative is expected to perform similarly, with the polar headgroup adsorbing onto the metal surface and the long alkyl chains forming a low-friction boundary layer.
A key area of development is in water-based lubricant formulations. Due to environmental concerns associated with mineral oil-based lubricants, there is growing interest in water as a sustainable base fluid. alkylatefuel.com However, water itself is a poor lubricant. Additives like N,N-bis(2-hydroxyethyl)nonanamide can be dissolved or dispersed in water to create effective, environmentally acceptable lubricants. mdpi.com Studies on analogous compounds, such as bis(2-hydroxyethyl)ammonium erucate, have shown excellent lubricity when used both as a neat lubricant and as an additive in water, significantly reducing the coefficient of friction and wear. mdpi.com
The development of such systems is crucial for applications where lubricant loss to the environment is a concern, such as in marine, forestry, and agricultural equipment. alkylatefuel.comgoogle.com The biodegradability of fatty acid amides further enhances their appeal as sustainable lubricant additives.
Table 3: Lubricity Improvement in Kerosene Fuel with N,N-Bis(2-ethoxyethyl) Fatty Acid Amides (Analogous Compound)
| Additive Concentration (ppm) | Mean Wear Scar Diameter (µm) | Lubricity Rating |
|---|---|---|
| 0 (Base Fuel) | >600 | Unacceptable |
| 150 | ~455 | Acceptable |
| 200 | <460 | Acceptable |
| 250 | ~388 | Good |
| 300 | ~388 | Good |
Data derived from performance of similar fatty acid amides in HFRR tests. An acceptable mean wear scar diameter is below 460 µm. semanticscholar.org
Q & A
Q. What are the common synthetic routes for N,N-bis(2-hydroxyethyl)nonanamide, and how can reaction conditions be optimized for higher yields?
N,N-Bis(2-hydroxyethyl)nonanamide is typically synthesized via condensation reactions between nonanoic acid derivatives (e.g., acid chlorides or esters) and diethanolamine. Key steps include:
- Acylation : Reacting nonanoyl chloride with diethanolamine in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere.
- Temperature control : Maintaining 0–5°C during exothermic acylation to minimize side reactions.
- Catalysts : Using triethylamine or pyridine to neutralize HCl byproducts.
Q. Optimization strategies :
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl group consumption.
- Adjust molar ratios (e.g., 1:1.2 for diethanolamine:nonanoyl chloride) to ensure complete conversion.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing N,N-bis(2-hydroxyethyl)nonanamide, and how are key functional groups identified?
- 1H NMR :
- Hydroxyl groups : Broad signals at δ 3.5–3.7 ppm (exchangeable protons).
- Amide protons : Singlet at δ 6.5–7.0 ppm (if not participating in hydrogen bonding).
- Alkyl chains : Multiplet signals for methylene groups (δ 1.2–1.6 ppm) and terminal methyl (δ 0.8–1.0 ppm).
- FTIR :
- Amide C=O stretch : Strong band at 1640–1680 cm⁻¹.
- O-H stretch : Broad absorption at 3200–3400 cm⁻¹.
- LC-MS (ESI) :
Q. How does the alkyl chain length (C9) affect solubility and purification challenges for N,N-bis(2-hydroxyethyl)nonanamide compared to shorter/longer analogs?
- Solubility :
- Purification :
Advanced Research Questions
Q. How does the presence of hydroxyl groups in N,N-bis(2-hydroxyethyl)nonanamide influence its coordination behavior with transition metals, and what are the implications for catalytic applications?
- Coordination sites : The hydroxyl and amide groups act as multidentate ligands , enabling octahedral or square-planar geometries with metals like Co(II) or Cu(II).
- Example : In cobalt complexes, hydroxyl oxygen (Co–O: ~2.05–2.11 Å) and amide nitrogen (Co–N: ~2.16–2.19 Å) form stable coordination bonds, as seen in bis[N,N-bis(2-hydroxyethyl)glycinato]-Co(II) .
- Catalytic implications : Such complexes may serve as redox-active catalysts in oxidation reactions or as precursors for metal-organic frameworks (MOFs) .
Q. How can researchers resolve discrepancies in reported solubility or stability data of N,N-bis(2-hydroxyethyl)nonanamide under varying experimental conditions?
- Systematic studies :
- Solubility : Measure in buffered solutions (pH 3–10) using UV-Vis spectroscopy or gravimetry.
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (e.g., C9 analogs degrade at ~200–250°C).
- Contradiction analysis :
Q. What are the structural and functional differences between N,N-bis(2-hydroxyethyl)nonanamide and its branched-chain analogs (e.g., isostearamide DEA)?
- Structural impact :
- Branched chains (e.g., isooctadecanamide) introduce steric hindrance, reducing crystallinity and enhancing solubility in hydrophobic matrices.
- Linear C9 chains favor tighter molecular packing, increasing melting points (~80–90°C vs. ~60°C for branched analogs).
- Functional differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
